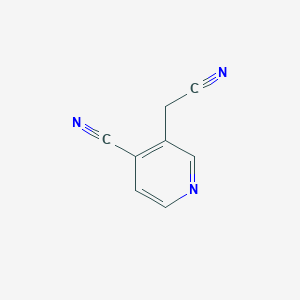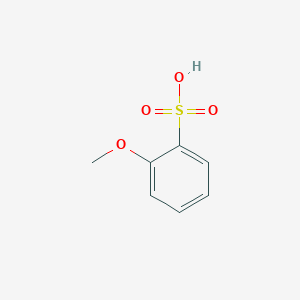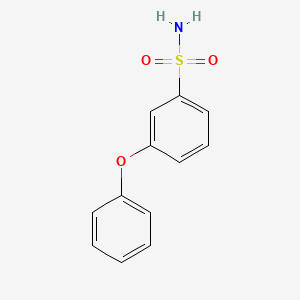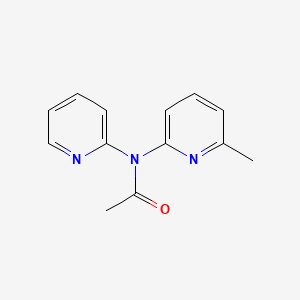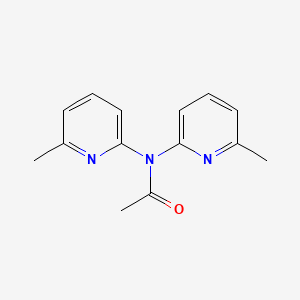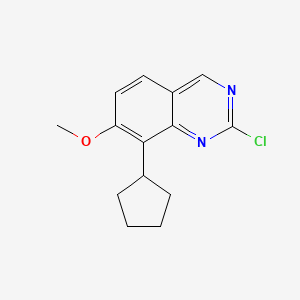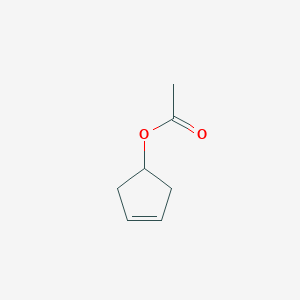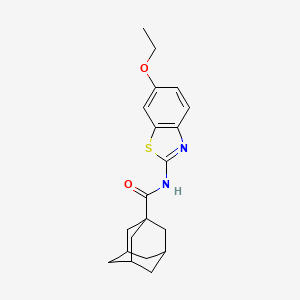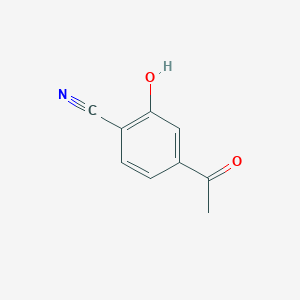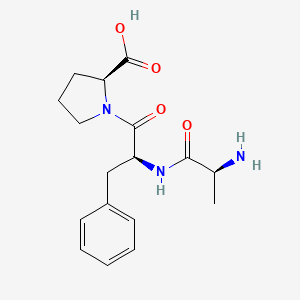
H-Ala-Phe-Pro-OH
Overview
Description
“H-Ala-Phe-Pro-OH” is a tripeptide, a type of molecule that consists of three amino acids connected by peptide bonds . The three amino acids in this tripeptide are Alanine (Ala), Phenylalanine (Phe), and Proline (Pro) . This tripeptide is used in physicochemical studies or to evaluate dipeptide separation technologies .
Synthesis Analysis
The synthesis of peptides like “this compound” can be carried out using a number of methods, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The synthesis of dipeptides containing aromatic amino acids was carried out by well-known procedures - the method of mixed anhydrides was applied, where N-protected Phe and C-protected Ala react in the presence of Piv-Cl .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. For instance, Bader’s atoms in molecule (AIM) analyses of relevant electron density topologies can be used to characterize intramolecular hydrogen bonding in the Pro-Ala-Pro and Pro-Phe-Pro tripeptides .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For instance, the molecule has to become very compact to form as many hydrogen bonds as possible . The relatively large hydrogen bond stabilization attributed to the pronounced network of interactions comes at the “energetic expense” of a relatively large internal repulsion due to the compactness of the structures .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula, molecular weight, melting point, boiling point, and density . More specific properties can be obtained from a detailed analysis of the compound .Scientific Research Applications
Coordination Ability and Structure Analysis
The dipeptide alanylphenylalanine (H-Ala-Phe-OH) demonstrates notable coordination ability, particularly with gold (Au(III)). This coordination is facilitated through a bidentate manner involving the oxygen atom of the COO− group and the N-amide nitrogen. The structural and coordination characteristics of H-Ala-Phe-OH were analyzed using a combination of quantum chemical DFT, ab initio calculations, spectroscopy, and X-ray diffraction analysis (Koleva et al., 2007).
Proline Cis-Trans Isomerization in Oligopeptides
H-Ala-Phe-Pro-OH was studied to understand the rate of cis-trans interconversion of X-Pro bonds in oligopeptides. This research contributes to insights into the kinetics of protein folding, a critical aspect of protein function and structure (Grathwohl & Wüthrich, 1981).
Tripeptide Transport Mechanisms
In a study focusing on rabbit renal brush-border membrane vesicles, this compound was investigated as part of the tripeptide L-Phe-L-Pro-L-Ala. The study provided evidence for tripeptide/H+ co-transport, highlighting a mechanism for the transport of intact tripeptides across cellular membranes (Tiruppathì et al., 1990).
Conformational Analysis in Polypeptides
The conformational properties of polypeptides containing this compound were studied using solid-state NMR measurement and quantum chemical calculation. This research aids in understanding the stabilization mechanisms of α-helix formation in polypeptides (Souma et al., 2008).
Synthesis and Biological Activity
A novel nonapeptide containing H-Pro-Pro-Thr-Thr-Thr-Lys-Phe-Ala-Ala-OH was synthesized and studied for its biological activity in the brain, including its interaction with angiotensin-converting enzyme and the induction of dopamine release (Neasta et al., 2016).
Safety and Hazards
When handling “H-Ala-Phe-Pro-OH”, it is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Peptides like “H-Ala-Phe-Pro-OH” have gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . These findings hold substantial promise for the creation of the next generation nanomedicines .
properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-11(18)15(21)19-13(10-12-6-3-2-4-7-12)16(22)20-9-5-8-14(20)17(23)24/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24)/t11-,13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRZOHXQCUFIQG-UBHSHLNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




